molecular formula C24H26FN5O2S B11195087 2-({6-[4-(2-Fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide

2-({6-[4-(2-Fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B11195087
M. Wt: 467.6 g/mol
InChI Key: KYRUQHQNMTYJIE-UHFFFAOYSA-N
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Description

2-({6-[4-(2-Fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic compound that features a combination of fluorophenyl, piperazine, pyrimidine, and acetamide groups

Preparation Methods

The synthesis of 2-({6-[4-(2-Fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimidine structure, followed by the introduction of the piperazine and fluorophenyl groups. The final steps involve the addition of the sulfanyl and acetamide groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the conversion of certain functional groups to their reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl and piperazine moieties, using reagents like sodium hydride or potassium tert-butoxide.

    Hydrolysis: The acetamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

2-({6-[4-(2-Fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its binding affinities and mechanisms of action.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes. Its structure suggests it may have activity against certain neurological or psychiatric disorders.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-({6-[4-(2-Fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl and piperazine groups are known to interact with neurotransmitter receptors, potentially modulating their activity. The pyrimidine and acetamide groups may contribute to the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include those with related structures, such as:

  • 2-({6-[4-(2-Chlorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide
  • 2-({6-[4-(2-Bromophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide
  • 2-({6-[4-(2-Methylphenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide

These compounds share similar core structures but differ in the substituents on the phenyl ring. The presence of different halogens or alkyl groups can significantly affect their chemical properties, biological activity, and potential applications. The uniqueness of 2-({6-[4-(2-Fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide lies in its specific combination of functional groups, which may confer distinct pharmacological properties and therapeutic potential.

Properties

Molecular Formula

C24H26FN5O2S

Molecular Weight

467.6 g/mol

IUPAC Name

2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide

InChI

InChI=1S/C24H26FN5O2S/c1-17-7-8-21(32-2)19(13-17)28-23(31)15-33-24-14-22(26-16-27-24)30-11-9-29(10-12-30)20-6-4-3-5-18(20)25/h3-8,13-14,16H,9-12,15H2,1-2H3,(H,28,31)

InChI Key

KYRUQHQNMTYJIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

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